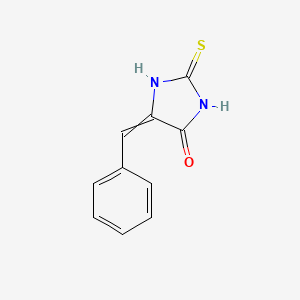
Benzalthiohydantoin
Cat. No. B8691497
Key on ui cas rn:
4168-81-4
M. Wt: 204.25 g/mol
InChI Key: YXMBDTHHYFCMKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07919630B2
Procedure details


5-Benzylidene-2-thiohydantoin (24.5 g, 0.12 mol) was dissolved in 150 mL of acetic acid in a flask equipped with a thermometer, a mechanical stirrer, a reflux condenser, and argon pressure. Zinc dust (11.8 g, 0.18 mol) was added, and the flask was immersed in a 130° bath. After 2.5 hr at reflux, HPLC analysis showed no starting material. The mixture was allowed to cool to 50°, and a 500 mL portion of methanol was added. The mixture was returned to reflux, for about 5 min and was then allowed to cool to 63°. The hot mixture was filtered through Whatman #4 paper. The filtrate was concentrated to a paste in vacuo. The residue was mixed with 400 mL of a 3:7 mixture of isopropanol:dichloromethane. The solution was filtered and washed with 1×200 mL and 1×100 mL of water and 1×100 mL of saturated aqueous sodium chloride. After the solution had been filtered through 1 PS paper, it was concentrated at aspirator pressure and high vacuum to yield 17.5 g (71%). HPLC analysis indicated a purity of 78% at 210 nm. NMR (d6-DMSO) δ 12.1 (bs, 1H), 10.7 (bs, 1H), 7.8 (s, 5H), 5.2 (t, 1H), 3.6 (d, 2H).



Identifiers


|
REACTION_CXSMILES
|
[CH:1](=[C:8]1[NH:12][C:11](=[S:13])[NH:10][C:9]1=[O:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CO>C(O)(=O)C.[Zn]>[CH2:1]([CH:8]1[NH:12][C:11](=[S:13])[NH:10][C:9]1=[O:14])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
24.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)=C1C(NC(N1)=S)=O
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Three
|
Name
|
|
|
Quantity
|
11.8 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a thermometer, a mechanical stirrer, a reflux condenser, and argon pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was immersed in a 130°
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After 2.5 hr at reflux
|
|
Duration
|
2.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to 50°
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux, for about 5 min
|
|
Duration
|
5 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to 63°
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The hot mixture was filtered through Whatman #4 paper
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated to a paste in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue was mixed with 400 mL of a 3:7 mixture of isopropanol
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solution was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 1×200 mL and 1×100 mL of water and 1×100 mL of saturated aqueous sodium chloride
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After the solution had been filtered through 1 PS paper, it
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated at aspirator pressure and high vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield 17.5 g (71%)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C1=CC=CC=C1)C1C(NC(N1)=S)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

